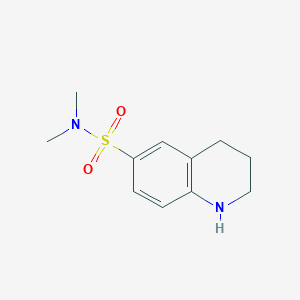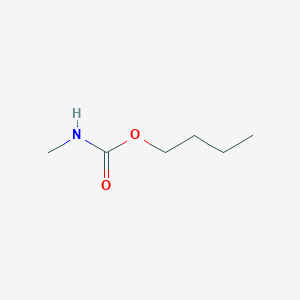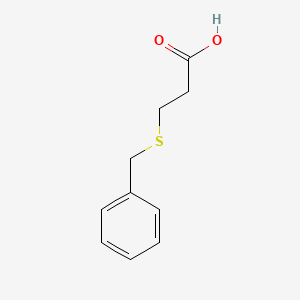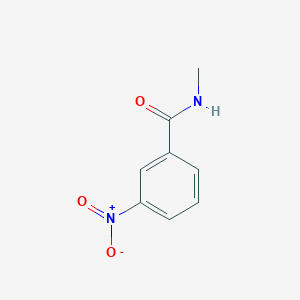
2-Amino-6-fluorobenzothiazole
Descripción general
Descripción
2-Amino-6-fluorobenzothiazole is part of the benzothiazole family, compounds known for their diverse biological activities and applications in organic synthesis and materials science. The presence of both amino and fluoro substituents influences its reactivity and interaction with biological systems, making it a subject of study for its antitumor, antimicrobial, and enzyme inhibition properties among others.
Synthesis Analysis
Synthesis of 2-Amino-6-fluorobenzothiazole and its derivatives involves condensation reactions, reduction processes, and modifications to introduce the fluoro group. For example, derivatives of 6-amino-2-phenylbenzothiazole bearing fluoro substituents have been synthesized through reactions involving substituted benzaldehydes and 2-amino-5-nitrothiophenol, followed by reduction of nitro derivatives to amino derivatives (Racané et al., 2006). Additionally, carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET cancer imaging agents, showcasing the compound's relevance in medical imaging (Wang et al., 2006).
Molecular Structure Analysis
Vibrational, NMR, and electronic spectra analyses, alongside quantum chemical investigations, have provided detailed insights into the molecular structure of 2-Amino-6-fluorobenzothiazole. Studies using FT-IR, FT-Raman spectral measurements, and ab initio and DFT calculations reveal the compound's structural parameters, harmonic vibrational frequencies, and the impact of fluoro and amino groups on its properties (Arjunan et al., 2011).
Chemical Reactions and Properties
The chemical behavior of 2-Amino-6-fluorobenzothiazole includes its participation in various reactions, such as nucleophilic substitutions and interactions with other organic compounds, influenced by the presence of reactive amino and fluoro groups. The compound's utility in synthesizing novel derivatives with potential antitumor and antimicrobial activities showcases its chemical versatility.
Physical Properties Analysis
The physical properties of 2-Amino-6-fluorobenzothiazole, including its solubility, melting point, and crystalline structure, are crucial for its application in different scientific domains. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, for example, highlights the compound's ability to form stable crystal structures, important for its characterization and use in solid-state chemistry (Banerjee et al., 2022).
Aplicaciones Científicas De Investigación
Antitumor Properties and Prodrug Development
2-Amino-6-fluorobenzothiazole and its derivatives exhibit potent antitumor properties. Their application in cancer therapy has been explored through the development of amino acid prodrugs to improve solubility and bioavailability. These prodrugs demonstrate significant efficacy against various cancer cell lines, including breast and ovarian cancers. The development of water-soluble prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305, 6d) has progressed to clinical evaluation phases due to their promising pharmaceutical properties and potent antiproliferative activity (Bradshaw et al., 2002); (Hutchinson et al., 2002).
Molecular Investigations
Extensive studies have been conducted on the molecular properties of 2-amino-6-fluorobenzothiazole, including vibrational, nuclear magnetic resonance, and electronic spectral analyses. These studies provide insights into the compound’s structural parameters, chemical shifts, and electronic properties, which are crucial for understanding its biological activity and developing pharmaceutical applications (Arjunan et al., 2011).
Inhibitory Activity in Biological Systems
Research has shown that derivatives of 2-amino-6-fluorobenzothiazole, particularly those with specific fluorine substitutions, can inhibit photosynthetic electron transport in biological systems. This inhibition indicates potential applications in studying or modulating biological processes related to photosynthesis and cellular energy production (Imramovský et al., 2014).
Interaction with β-Cyclodextrin
The interaction between 2-amino-6-fluorobenzothiazole and β-cyclodextrin has been investigated, revealing the formation of inclusion complexes. This interaction is significant for understanding how 2-amino-6-fluorobenzothiazole can be used in drug delivery systems and for enhancing its solubility and stability (Rajamohan et al., 2008).
Synthesis of Radiotracers for Imaging
Fluorinated 2-arylbenzothiazoles, including 2-amino-6-fluorobenzothiazole derivatives, have been synthesized as potential PET cancer imaging agents. This research indicates potential applications in non-invasive imaging of cancers, enhancing the diagnosis and treatment monitoring of various cancer types (Wang et al., 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been used in the synthesis of novel oxidovanadium(iv) complexes . These complexes are known to interact with various biological targets, suggesting that 2-Amino-6-fluorobenzothiazole may also interact with similar targets.
Mode of Action
It is known to be a component in the synthesis of oxidovanadium(IV) complexes , which suggests that it may interact with its targets through the formation of these complexes
Biochemical Pathways
As a component in the synthesis of oxidovanadium(IV) complexes , it may influence the pathways these complexes are involved in
Result of Action
As a component in the synthesis of oxidovanadium(IV) complexes , it may contribute to the effects these complexes have at the molecular and cellular level
Propiedades
IUPAC Name |
6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUXPZQUXVJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313051 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluorobenzothiazole | |
CAS RN |
348-40-3 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 348-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Amino-6-fluorobenzothiazole?
A1: 2-Amino-6-fluorobenzothiazole (AFBT) is an organic compound with the molecular formula C7H5FN2S []. Spectroscopic studies, including vibrational, nuclear magnetic resonance, and electronic spectra, have been conducted to elucidate its structural properties [].
Q2: How does 2-Amino-6-fluorobenzothiazole interact with β-cyclodextrin?
A2: Research indicates that AFBT forms an inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions []. This interaction has been studied using steady-state and time-resolved fluorescence spectroscopy, revealing the stoichiometry and binding constant of the complex. Furthermore, FT-IR spectral data and SEM images of the solid complex confirm the formation of this inclusion complex [].
Q3: What is known about the crystal structure of 2-Amino-6-fluorobenzothiazole?
A3: Crystallographic studies show that AFBT crystals exhibit an amphiphilic layer-like structure. Within this structure, each amino substituent participates in hydrogen bonding, donating two protons and accepting one. The ring nitrogen atoms each accept one proton, while the fluorine atoms are not involved in hydrogen bonding [].
Q4: Has 2-Amino-6-fluorobenzothiazole been investigated for its biological activity?
A4: Yes, AFBT has been incorporated into the synthesis of various derivatives, particularly 1,3-pyrimidine derivatives, for exploring their potential as antimicrobial agents []. Specifically, these derivatives have been tested against bacterial strains such as B. subtilis, E. coli, P. aeruginosa, and S. aureus using the agar diffusion technique [].
Q5: Are there other applications of 2-Amino-6-fluorobenzothiazole in synthetic chemistry?
A5: Beyond its use in creating potential antimicrobial agents, AFBT serves as a building block for synthesizing various heterocyclic systems. For example, it has been utilized in the synthesis of 3,4-annelated coumarin systems, which hold potential applications in various fields [].
Q6: What computational chemistry approaches have been used to study 2-Amino-6-fluorobenzothiazole?
A6: Quantum chemical investigations have been employed to gain further insights into the properties of AFBT []. These computational studies complement the experimental spectroscopic data, providing a more comprehensive understanding of its electronic structure and reactivity.
Q7: Is there any research on 2-Amino-6-fluorobenzothiazole's interaction with specific biological targets?
A7: Interestingly, AFBT has been identified as a fragment (Fragment 7) that interacts with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. This interaction has been characterized through crystallography, providing structural insights into the binding mode [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




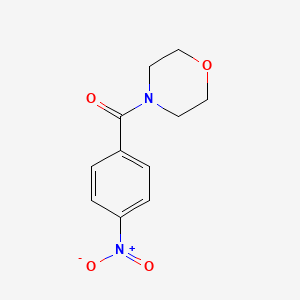
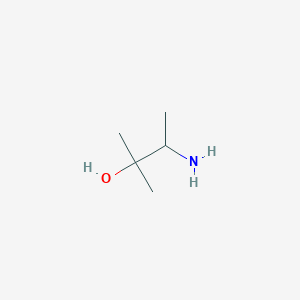

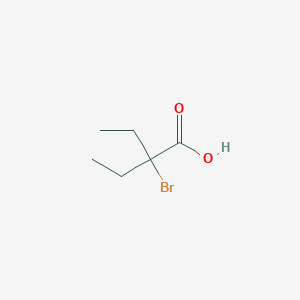
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

